(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate
Overview
Description
(αS)-(1R,2R,3S,5R)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetic Acid Salt is an isomer of (αR)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Hydrochloride, a bortezomib intermediate. A boronic acid dipeptide derivative as proteasome inhibitors.
Scientific Research Applications
Catalyst Application in Amide Condensation
(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate has been explored as a catalyst in chemical reactions. For example, related compounds like tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol have been used effectively for the dehydrative amide condensation between carboxylic acids and amines, particularly for sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).
Use in Domino Reactions
Similar chemical structures have been utilized in domino reactions. A catalyst-free domino reaction involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine was developed to synthesize complex organic compounds (Zhao et al., 2020).
Role in Synthesis of Heterocyclic Compounds
Compounds with similar structural features have been employed in the synthesis of various heterocyclic compounds. For instance, the synthesis and reactions of 1‐(4.6‐dimethoxybenzo‐furanyl)‐ and 1‐(4.6.7‐trimethoxybenzofuranyl)butane‐1.2.3‐trione‐2‐arylhydrazones have been explored, highlighting the versatility of such chemical structures (Mustafa, Hishmat, & Younes, 1970).
Application in Fluorine Chemistry
In fluorine chemistry, related compounds like 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone have been synthesized and studied for their structural and chemical properties, including reactions with hydroxylamine and hydrazine (Flores et al., 2018).
Non-iterative Asymmetric Synthesis
There is also research into non-iterative asymmetric synthesis using similar compounds, which is significant for creating specific molecular configurations in pharmaceuticals and other chemical products (Meilert, Pettit, & Vogel, 2004).
properties
IUPAC Name |
(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO2.C2HF3O2.H2O/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7;/h9-13H,6-8,17H2,1-5H3;(H,6,7);1H2/t10-,11-,12+,13-,15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVZPWIRQMJDIN-WDJLAJPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31BF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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